molecular formula C9H5ClN2O5S B13233285 3-(3-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride

3-(3-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride

Cat. No.: B13233285
M. Wt: 288.66 g/mol
InChI Key: CANVRUJPZBGMGS-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride is a heterocyclic compound featuring an oxazole core substituted with a meta-nitrophenyl group at position 3 and a sulfonyl chloride group at position 5. Its IUPAC name reflects the precise arrangement of functional groups, which confer distinct reactivity and physicochemical properties. The sulfonyl chloride group is highly electrophilic, enabling its use in sulfonylation reactions to form sulfonamides, sulfonate esters, or other derivatives critical in pharmaceutical synthesis . The nitro group enhances the electron-deficient nature of the oxazole ring, influencing both stability and reactivity. Applications include serving as an intermediate in drug development, particularly for antibiotics and diuretics.

Properties

Molecular Formula

C9H5ClN2O5S

Molecular Weight

288.66 g/mol

IUPAC Name

3-(3-nitrophenyl)-1,2-oxazole-5-sulfonyl chloride

InChI

InChI=1S/C9H5ClN2O5S/c10-18(15,16)9-5-8(11-17-9)6-2-1-3-7(4-6)12(13)14/h1-5H

InChI Key

CANVRUJPZBGMGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=C2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride typically involves the reaction of 3-nitrophenyl-1,2-oxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

    Starting Material: 3-nitrophenyl-1,2-oxazole

    Reagent: Chlorosulfonic acid (ClSO₃H)

    Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions. The mixture is stirred until the reaction is complete, and the product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: The oxazole ring can undergo oxidation to form oxazole N-oxides under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid formed.

    Reduction: Reducing agents like NaBH₄ or LiAlH₄ are used in solvents such as ethanol or tetrahydrofuran (THF) under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used in solvents like dichloromethane (DCM).

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

    Amino Derivatives: Formed by the reduction of the nitro group.

Scientific Research Applications

3-(3-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride has several scientific research applications:

    Organic Synthesis: It is used as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: It is used in the preparation of functional materials, such as polymers and dyes, due to its unique structural features.

    Biological Research: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride involves its interaction with nucleophilic sites in biological molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the modification of protein function. The nitrophenyl group may also participate in redox reactions, contributing to the compound’s biological activity. The oxazole ring provides structural stability and may interact with specific molecular targets, influencing the compound’s overall pharmacological profile.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-(3-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride with structurally related compounds from diverse sources:

Compound Name Core Structure Key Substituents/Functional Groups Molecular Weight (g/mol) logP Reactivity/Applications
This compound Oxazole 3-Nitrophenyl, sulfonyl chloride ~272.5 (calculated) ~-0.65 Sulfonylation reactions, drug intermediates
Impurity 2 (Barnidipine impurity) Dihydropyridine 3-Nitrophenyl, benzyl-pyrrolidinyl ester N/A N/A Pharmaceutical impurity, ester hydrolysis
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethylpyrazole-4-carbaldehyde Pyrazole 3-Chlorophenylsulfanyl, trifluoromethyl, aldehyde N/A N/A Aldehyde-mediated condensations, thioether linkages
3-Phenyl-5-(1-hydroxy-2-morpholinoethyl)isoxazole hydrochloride Isoxazole Phenyl, morpholinoethyl-hydroxy, hydrochloride salt N/A N/A Water-soluble CNS-targeting agents
[(3-Methylisoxazol-5-yl)methyl]triphenylphosphonium chloride Isoxazole Methyl, triphenylphosphonium chloride 393.846 1.48 Wittig reactions, phase-transfer catalysis

Key Differences and Implications

  • Core Heterocycle : The oxazole in the target compound differs from dihydropyridine (), pyrazole (), and isoxazole () in electronic and steric properties. Oxazole’s dual heteroatoms (O and N separated) contrast with isoxazole’s adjacent heteroatoms, altering ring aromaticity and dipole moments.
  • Functional Groups :
    • The sulfonyl chloride group in the target compound is more reactive toward nucleophiles than esters (Impurity 2) or thioethers (), making it superior for covalent modifications.
    • The nitro group’s strong electron-withdrawing effect enhances electrophilicity compared to chloro () or methyl () substituents.
  • Physicochemical Properties :
    • The target’s calculated logP (~-0.65) suggests moderate polarity, contrasting with the lipophilic phosphonium chloride (logP 1.48, ).
    • Hydrochloride salts () improve water solubility, whereas sulfonyl chlorides may hydrolyze in moisture, requiring anhydrous handling .

Research Findings and Industrial Relevance

  • Purity Considerations : Impurities in APIs like barnidipine () highlight the need for stringent control during the synthesis of this compound to avoid by-products.
  • Stability: Sulfonyl chlorides are moisture-sensitive, whereas morpholinoethyl derivatives () exhibit enhanced stability as hydrochloride salts .
  • Drug Development : The target’s nitro and sulfonyl chloride groups are advantageous in designing protease inhibitors or antibacterial agents, leveraging its electrophilic reactivity .

Biological Activity

3-(3-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features:

  • Nitrophenyl Group : Known for its participation in redox reactions, contributing to biological activity.
  • Oxazole Ring : Provides structural stability and potential interactions with biological targets.
  • Sulfonyl Chloride : Highly reactive, capable of forming covalent bonds with nucleophilic sites in proteins.

The biological activity of this compound primarily involves:

  • Covalent Modification : The sulfonyl chloride group reacts with nucleophilic amino acid residues in proteins, altering protein function and potentially leading to therapeutic effects.
  • Redox Activity : The nitrophenyl group may facilitate redox reactions that can influence cellular processes.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

Anticancer Activity

Studies have shown that derivatives of oxazole compounds can exhibit anticancer properties. The specific mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance:

  • A study demonstrated that related oxazole compounds inhibited the growth of various cancer cell lines, suggesting potential as anticancer agents .

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. It may inhibit pathways involved in inflammation, similar to other oxazole derivatives known for their COX-2 inhibitory activities:

  • In vitro assays indicated that compounds with similar structures displayed significant anti-inflammatory activity, comparable to standard treatments .

Antimicrobial Activity

Research has identified oxazole derivatives with notable antimicrobial properties. The mechanisms include disruption of bacterial cell walls and inhibition of essential bacterial enzymes:

  • For example, compounds containing the oxazole ring have shown effectiveness against both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .

Case Studies

StudyFindingsRelevance
Synthesis and Biological Evaluation Evaluated various oxazole derivatives for anticancer activity. Found significant inhibition of cancer cell lines.Supports the potential use of this compound in cancer therapy .
Antimicrobial Properties Investigated the antibacterial effects against multiple strains, showing efficacy similar to established antibiotics.Highlights the compound's potential as a new antimicrobial agent .
Anti-inflammatory Research Assessed the anti-inflammatory effects using animal models; demonstrated significant reduction in inflammation markers.Suggests therapeutic applications in treating inflammatory diseases .

Q & A

How can researchers optimize the synthesis of 3-(3-nitrophenyl)-1,2-oxazole-5-sulfonyl chloride to improve yield and purity?

Methodological Answer:
The synthesis typically involves chlorosulfonation of the parent oxazole derivative. A key step is the controlled addition of chlorosulfonic acid to the precursor (e.g., 3-(3-nitrophenyl)-1,2-oxazole) at 0°C, followed by gradual warming to room temperature to avoid side reactions like over-sulfonation. Evidence from analogous sulfonyl chloride syntheses suggests maintaining a molar ratio of 1:1.2 (precursor:chlorosulfonic acid) and rigorous temperature control can enhance yields to ~40–50% . Post-reaction, precipitation in ice-water and repeated washing with cold water are critical for removing acidic byproducts. Purity can be verified via HPLC (using a C18 column with acetonitrile/water gradient) and elemental analysis.

What analytical techniques are most effective for resolving structural ambiguities in this compound?

Advanced Research Focus:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For example, SHELXL software can refine crystallographic data to resolve bond-length discrepancies (e.g., sulfonyl chloride group geometry) . When crystals are unavailable, complementary techniques like 1H^{1}\text{H}-/13C^{13}\text{C}-NMR and IR spectroscopy are essential. The nitrophenyl group’s characteristic NO2_2 stretching vibrations (~1520 cm1^{-1} and ~1350 cm1^{-1}) and sulfonyl chloride’s S=O stretches (~1370 cm1^{-1}) should dominate the IR spectrum . For NMR, the deshielded aromatic protons adjacent to the nitro group (δ ~8.5–8.7 ppm) and the oxazole ring protons (δ ~7.0–7.5 ppm) provide diagnostic signals.

How do researchers address contradictions in reactivity data between this compound and its analogs?

Data Contradiction Analysis:
Reactivity discrepancies often arise from electronic effects of substituents. For instance, the electron-withdrawing nitro group in the 3-position reduces nucleophilic substitution rates compared to non-nitrated analogs. A systematic approach involves:

Comparative Kinetic Studies : Measure reaction rates with nucleophiles (e.g., amines) under identical conditions.

Computational Modeling : Density Functional Theory (DFT) calculations can predict charge distribution and reactive sites. For example, the sulfonyl chloride’s electrophilicity may vary based on the nitro group’s orientation .

Isolation of Intermediates : Trapping intermediates (e.g., using low-temperature NMR) can reveal mechanistic divergences.

What strategies are recommended for purifying this compound from common byproducts?

Basic Methodology:
Recrystallization from a 9:1 hexane/ethyl acetate mixture at −20°C effectively removes unreacted starting materials and sulfonic acid derivatives. Column chromatography (silica gel, eluting with 5% ethyl acetate in dichloromethane) is suitable for small-scale purification. For hydrolytically sensitive batches, inert atmosphere techniques (e.g., Schlenk line) are advised during solvent removal.

How can the biological activity of derivatives synthesized from this compound be systematically evaluated?

Advanced Research Design:

Derivatization : React with amines (e.g., anilines, heterocyclic amines) to generate sulfonamides.

In Vitro Screening : Test against target enzymes (e.g., carbonic anhydrase) or microbial strains. For example, nitroaryl sulfonamides often exhibit antimicrobial activity due to redox-active nitro groups .

Structure-Activity Relationship (SAR) : Compare IC50_{50} values of derivatives with varying substituents. Tabulate data as:

DerivativeSubstituent (R)IC50_{50} (µM)Target Enzyme
A4-CH3_3-Ph12.3CA IX
B2-Cl-Ph8.7CA XII

SAR trends can guide lead optimization .

What precautions are critical when handling this compound in aqueous reactions?

Experimental Design:
The compound is moisture-sensitive and hydrolyzes to sulfonic acid. Key precautions include:

  • Use anhydrous solvents (e.g., THF, DCM) and molecular sieves.
  • Conduct reactions under nitrogen/argon.
  • Monitor hydrolysis via TLC (Rf_f shift from ~0.7 to ~0.3 in ethyl acetate/hexane).

How does the electronic environment of this compound influence its utility in cross-coupling reactions?

Advanced Mechanistic Insight:
The nitro group’s meta-position creates a polarized electronic environment, making the sulfonyl chloride a strong electrophile. However, steric hindrance from the oxazole ring may limit reactivity in Pd-catalyzed couplings. Computational studies (e.g., Natural Bond Orbital analysis) can quantify charge distribution at the sulfur atom, correlating with reaction outcomes .

What are the best practices for characterizing decomposition products of this compound under thermal stress?

Methodology:

Thermogravimetric Analysis (TGA) : Identify decomposition onset temperatures.

GC-MS : Analyze volatile byproducts (e.g., SO2_2, HCl).

LC-HRMS : Detect non-volatile residues like 3-(3-nitrophenyl)-1,2-oxazole-5-sulfonic acid.

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